

Physical properties of 1-Ethyl-2-phenyl-1H-indole (melting point, solubility)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Ethyl-2-phenyl-1H-indole*

Cat. No.: B080031

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **1-Ethyl-2-phenyl-1H-indole**

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive examination of the core physical properties of **1-Ethyl-2-phenyl-1H-indole** (CAS No: 13228-39-2), with a specific focus on its melting point and solubility characteristics. Intended for researchers, scientists, and professionals in drug development, this document synthesizes reported data with foundational scientific principles and detailed experimental protocols. The objective is to furnish a robust framework for the accurate assessment and application of this compound in a laboratory setting. Methodologies are presented not merely as procedural steps but as self-validating systems, grounded in established principles of physical organic chemistry and pharmaceutical sciences.

Introduction to 1-Ethyl-2-phenyl-1H-indole

1-Ethyl-2-phenyl-1H-indole is a heterocyclic aromatic organic compound with the chemical formula C₁₆H₁₅N.^{[1][2]} The structure is characterized by a bicyclic indole core, which consists of a fused benzene and pyrrole ring.^[3] This core is substituted with an ethyl group at the nitrogen atom (N-1) and a phenyl group at the C-2 position.^[3] This specific substitution pattern dictates the molecule's steric and electronic properties, which in turn govern its physical behavior and reactivity.^[3]

A thorough understanding of its physical properties, such as melting point and solubility, is a critical prerequisite for its effective use in synthesis, purification, formulation, and biological screening. These parameters provide foundational data for predicting purity, selecting appropriate solvent systems, and designing viable drug delivery strategies.

Melting Point: A Criterion for Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.^{[4][5]} For a pure compound, this transition occurs over a narrow temperature range, making it a crucial indicator of purity. The presence of impurities typically causes a depression and broadening of the melting point range.^[6]

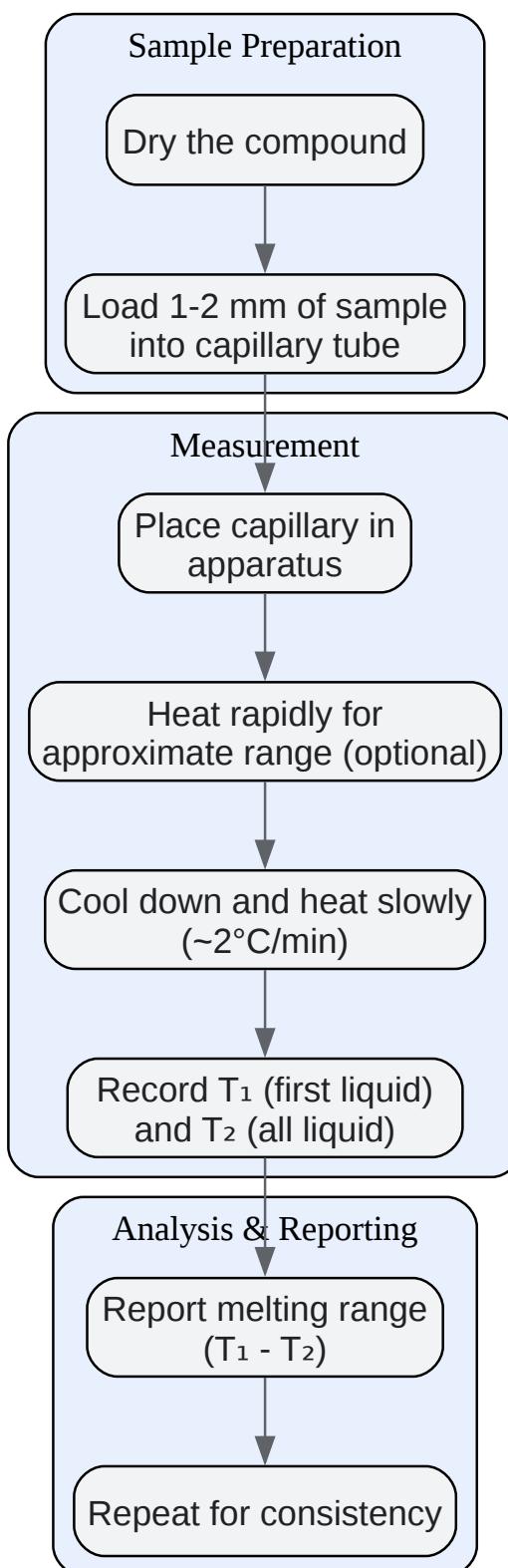
Reported Melting Point Data

Reported values for the melting point of **1-Ethyl-2-phenyl-1H-indole** exhibit some variation in the literature, underscoring the importance of empirical verification. One source reports a melting point range of 95-98°C for what is described as a pale yellow to tan crystalline solid.^[7] Another study, however, reports a significantly higher melting point of 191-192°C.^[8] This discrepancy may arise from differences in crystalline form (polymorphism) or the purity of the samples analyzed.

Property	Reported Value	Source
Melting Point	95-98 °C	ChemBK ^[7]
Melting Point	191-192 °C	YMER ^[8]

Causality in Experimental Determination

The accurate determination of a melting point relies on achieving thermal equilibrium between the heating medium, the thermometer, and the sample. A slow, controlled heating rate (approximately 1-2°C per minute) is paramount in the vicinity of the expected melting point. Rapid heating does not allow sufficient time for heat transfer, leading to a lag between the thermometer reading and the actual temperature of the sample, resulting in an artificially elevated and broad melting point range.


Experimental Protocol: Capillary Melting Point Determination

This protocol describes a standard and reliable method for determining the melting point range of a solid organic compound using a capillary-based melting point apparatus.

Methodology:

- **Sample Preparation:** Place a small amount of dry **1-Ethyl-2-phenyl-1H-indole** powder on a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be 1-2 mm high.[4][9]
- **Apparatus Setup:** Insert the capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned with its bulb aligned with the sample.[4]
- **Rapid Determination (Optional):** If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C/min) to get a preliminary estimate.[6] This conserves time for the subsequent accurate measurements.
- **Accurate Determination:** Allow the apparatus to cool to at least 20°C below the estimated melting point. Begin heating at a slow, controlled rate of approximately 2°C per minute.[6]
- **Observation and Recording:** Observe the sample closely through the magnifying lens. Record the temperature (T_1) at which the first drop of liquid appears. Continue heating at the same slow rate and record the temperature (T_2) at which the last solid crystal melts completely.[9]
- **Reporting:** The melting point is reported as the range from T_1 to T_2 . For a pure sample, this range is typically narrow (0.5-1.0°C).
- **Verification:** Conduct at least two additional measurements to ensure the result is consistent and reproducible.

Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile: Guiding Solvent Selection

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

For drug development, aqueous solubility is a critical determinant of bioavailability, while solubility in organic solvents is essential for synthesis, purification, and formulation.[\[10\]](#)

Scientific Principles and Predicted Solubility

The solubility of **1-Ethyl-2-phenyl-1H-indole** is governed by the "like dissolves like" principle.

The molecule possesses both non-polar (lipophilic) and moderately polar characteristics.

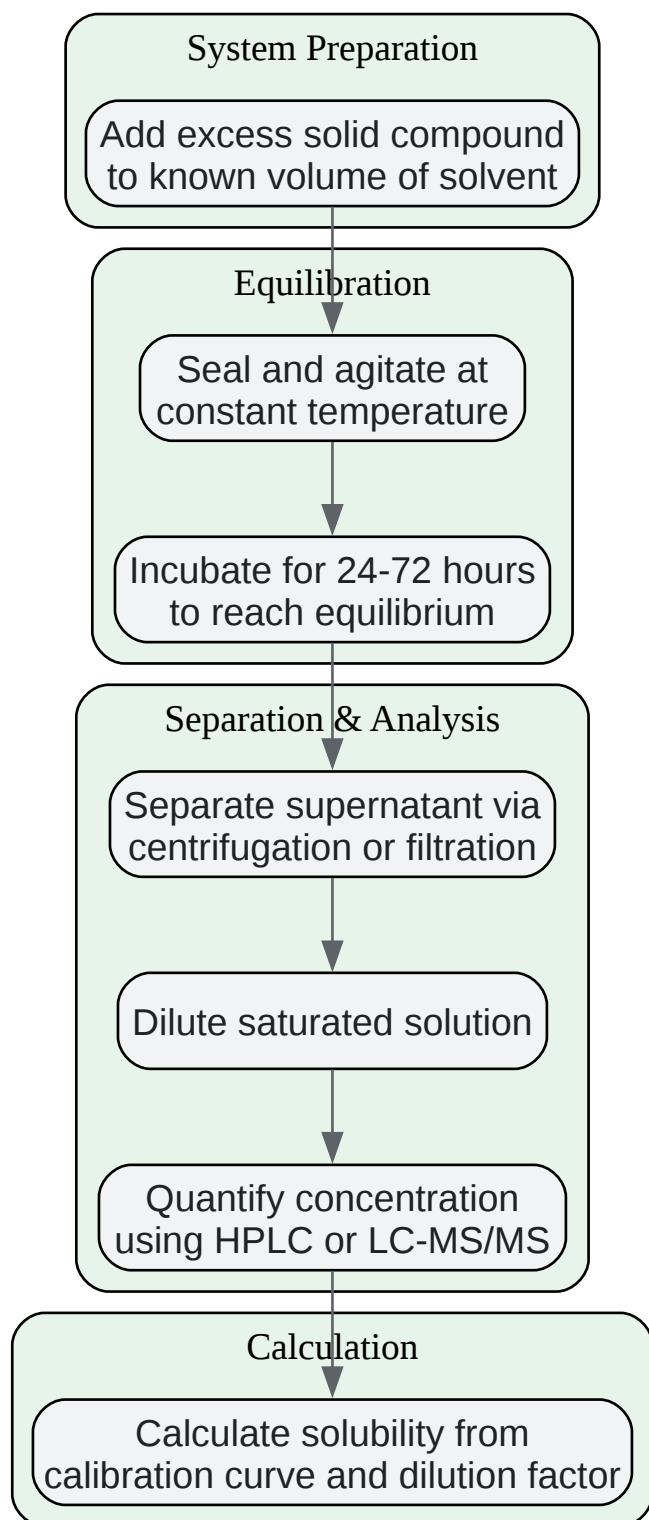
- Non-Polar Features: The phenyl ring and the ethyl group are hydrophobic, contributing to solubility in non-polar organic solvents.
- Polar Features: The indole ring system, particularly the nitrogen atom and the associated pi-electron cloud, imparts some polarity. While the N-H proton of a parent indole is absent (replaced by an ethyl group), the nitrogen lone pair can still act as a hydrogen bond acceptor.

Based on these structural attributes, **1-Ethyl-2-phenyl-1H-indole** is expected to be sparingly soluble in water but readily soluble in various organic solvents.[\[7\]](#) The aromatic nature of the indole and phenyl rings suggests favorable interactions with aromatic solvents like toluene, while its moderate polarity should allow for dissolution in polar aprotic solvents like DMSO and polar protic solvents like ethanol.[\[11\]](#)[\[12\]](#)

Solvent Class	Solvent Example	Predicted Solubility	Rationale
Polar Protic	Water	Slightly Soluble	Predominantly non-polar structure limits interaction with water's strong hydrogen bonding network. [7] [13]
Ethanol, Methanol	Soluble	Alkyl chain of the alcohol interacts with the non-polar groups, while the hydroxyl group can interact with the indole core. [7] [12]	
Polar Aprotic	Dichloromethane (DCM)	Soluble	Effective at solvating moderately polar compounds with large non-polar regions. [7]
Dimethyl Sulfoxide (DMSO)	High	Highly polar solvent capable of strong intermolecular interactions with the indole moiety. [11]	
Acetonitrile (ACN)	Moderate	Polar nature suggests good solubility. [11]	
Non-Polar	Toluene	Moderate	Aromatic nature of toluene can engage in pi-stacking interactions with the indole and phenyl rings. [11]
Hexanes	Low	Highly non-polar solvent is unlikely to effectively solvate the	

more polar indole portion of the molecule.[11]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)


The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing the most accurate measure of a compound's maximum dissolved concentration under specific conditions.[10][14]

Methodology:

- Preparation: Prepare the desired solvent systems (e.g., pH 7.4 phosphate-buffered saline for physiological relevance, various organic solvents).
- Sample Addition: Add an excess amount of solid **1-Ethyl-2-phenyl-1H-indole** to a vial containing a known volume of the solvent. The key is to ensure that undissolved solid remains present throughout the experiment, confirming that saturation has been achieved.
- Equilibration: Seal the vials and place them in a shaker or agitator set to a constant temperature (e.g., 25°C for standard conditions or 37°C for biopharmaceutical relevance). [14][15] Agitate the mixture for an extended period (typically 24-72 hours) to ensure the system reaches thermodynamic equilibrium.[15]
- Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the saturated supernatant from the solid residue. This is a critical step; methods include centrifugation followed by careful pipetting of the supernatant, or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[15]
- Quantification: Accurately dilute a known volume of the clear, saturated solution with an appropriate mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS.[15]

- Calculation: Create a standard calibration curve using solutions of known concentrations. Use this curve to determine the concentration of the compound in the diluted sample. Calculate the original solubility in the saturated solution by applying the dilution factor. Express solubility in units such as mg/mL or μ g/mL.

Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for Shake-Flask Equilibrium Solubility Assay.

Conclusion

The physical properties of **1-Ethyl-2-phenyl-1H-indole**, namely its melting point and solubility, are fundamental parameters that dictate its handling, purification, and application in scientific research. The reported melting point of 95-98°C serves as a benchmark for purity assessment, though conflicting reports suggest that empirical validation is essential. The compound's structural characteristics indicate poor aqueous solubility but good solubility in common organic solvents like ethanol and dichloromethane, a profile that can be quantitatively confirmed using the robust shake-flask method. The detailed protocols and underlying principles provided in this guide offer a comprehensive framework for researchers to accurately characterize **1-Ethyl-2-phenyl-1H-indole**, ensuring reliable and reproducible results in drug discovery and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem-casts.com [chem-casts.com]
- 2. 1-ethyl-2-phenyl-1H-indole | C16H15N | CID 83248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbino.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pennwest.edu [pennwest.edu]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chembk.com [chembk.com]
- 8. ymerdigital.com [ymerdigital.com]
- 9. byjus.com [byjus.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. benchchem.com [benchchem.com]

- 12. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. who.int [who.int]
- 15. Equilibrium Solubility Assays Protocol | AxisPharm [\[axispharm.com\]](http://axispharm.com)
- To cite this document: BenchChem. [Physical properties of 1-Ethyl-2-phenyl-1H-indole (melting point, solubility)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b080031#physical-properties-of-1-ethyl-2-phenyl-1h-indole-melting-point-solubility\]](https://www.benchchem.com/product/b080031#physical-properties-of-1-ethyl-2-phenyl-1h-indole-melting-point-solubility)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com